molecular formula C2H3N3S B3136089 1,2,3-Thiadiazol-4-amine CAS No. 4100-27-0

1,2,3-Thiadiazol-4-amine

Cat. No. B3136089
CAS RN: 4100-27-0
M. Wt: 101.13 g/mol
InChI Key: CUWHXIJMTMMRTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . They were characterized with UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .


Molecular Structure Analysis

The molecular structure of 1,2,3-Thiadiazol-4-amine is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized polymers exhibit high activity to control the growth of pathogenic bacteria .


Physical And Chemical Properties Analysis

Density ( ρ ), ultrasonic velocity ( U ), and viscosity ( η) have been measured in a binary liquid mixture containing 1,3,4-thiadiazole and benzo [ d ]imidazole over the entire molality range at temperatures T =\u2009 (303.15,308.15,313.15 and 318.15) K and different solvent DMSO and DMF .

Scientific Research Applications

Pharmacological Potential of Thiadiazole Derivatives

1,3,4-Thiadiazole and its derivatives, which share a similar heterocyclic structure to 1,2,3-Thiadiazol-4-amine, are recognized for their wide pharmacological applications. These compounds serve as crucial scaffolds in medicinal chemistry due to their diverse biological activities. Research indicates that 1,3,4-thiadiazole derivatives exhibit antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The variability in their pharmacological activities can be attributed to the thiadiazole ring's capacity for chemical modification, enabling the design of drug-like molecules with enhanced biological efficacy (Lelyukh, 2019).

Synthetic Methods and Biological Significance

A comprehensive review of the synthetic methods and biological significance of 1,3,4-thiadiazolines, closely related to 1,2,3-Thiadiazol-4-amine, outlines various synthetic approaches. These heterocyclic compounds are mainly synthesized through the cyclization of thiosemicarbazone. Their pharmaceutical significance is highlighted by their biological activity against different fungal and bacterial strains, underscoring the importance of exploring thiadiazole derivatives for therapeutic purposes (Yusuf & Jain, 2014).

Antimicrobial and Antitumor Activities

Thiadiazole derivatives, including those structurally related to 1,2,3-Thiadiazol-4-amine, have been extensively studied for their antimicrobial and antitumor properties. The presence of the thiadiazole ring is crucial for exhibiting significant biological activities, such as antimicrobial, anti-inflammatory, antitumor, and antiviral effects. This wide range of pharmacological activities makes thiadiazole derivatives promising candidates for drug development and highlights the importance of thiadiazole scaffolds in designing new therapeutic agents (Mishra et al., 2015).

Mechanism of Action

2-Amino-1,3,4-thiadiazole forms charge transfer complexes with 2,3-dichloro-5,6-dicyano- p -benzoquinone, p -chloranil, o -chloranil, p -bromanil and chloranilic acid .

Safety and Hazards

1,2,3-Thiadiazol-4-amine is toxic if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, is suspected of causing genetic defects, is suspected of damaging the unborn child, may cause damage to organs, and is harmful in contact with skin or if inhaled .

Future Directions

1,3,4-Thiadiazole molecules have been synthesized and their antibacterial activity was screened for various bacteria strains . Even though anti-HIV activity and selectivity of derivative 6 are limited compared to efavirenz (EC 50 value of 0.003 μg/mL and SI ≈ 13333), it may serve as the basis for future modification in the search for new potent non-nucleoside antiviral agents .

properties

IUPAC Name

thiadiazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3S/c3-2-1-6-5-4-2/h1H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWHXIJMTMMRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295364
Record name 1,2,3-THIADIAZOL-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Thiadiazol-4-amine

CAS RN

4100-27-0
Record name NSC101515
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-THIADIAZOL-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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